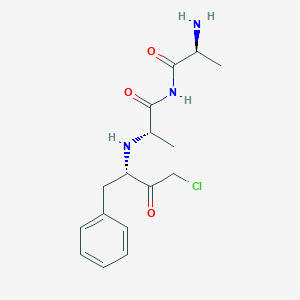

Alanyl-alanyl-phenylalanine chloromethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alanyl-alanyl-phenylalanine chloromethyl ketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is characterized by its ability to inhibit serine proteases, particularly chymotrypsin-like enzymes. It is often used in biochemical research to study enzyme mechanisms and to inhibit protease activity in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanyl-alanyl-phenylalanine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the chloromethyl ketone group is introduced through a reaction with chloromethyl ketone reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alanyl-alanyl-phenylalanine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as the serine residue in the active site of serine proteases.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide chain. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound are covalent adducts with proteins or peptides. These adducts result from the substitution of the chlorine atom in the chloromethyl ketone group with a nucleophilic residue in the target protein.

Scientific Research Applications

Alanyl-alanyl-phenylalanine chloromethyl ketone has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme mechanisms and to inhibit specific proteases in biochemical assays.

Biology: Employed in cell biology to inhibit protease activity and study the role of proteases in various cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.

Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of alanyl-alanyl-phenylalanine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl ketone group and the active site serine residue of serine proteases. This covalent modification irreversibly inhibits the protease by blocking its catalytic activity. The phenylalanine residue in the compound provides specificity for chymotrypsin-like proteases, ensuring selective inhibition.

Comparison with Similar Compounds

Similar Compounds

Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone: A tetrapeptide inhibitor with specificity for elastase.

Phenylmethylsulfonyl fluoride: A serine protease inhibitor with a different reactive group (fluoride) but similar inhibitory properties.

Uniqueness

Alanyl-alanyl-phenylalanine chloromethyl ketone is unique due to its specific inhibition of chymotrypsin-like proteases and its use in studying enzyme mechanisms. Its structure allows for selective inhibition, making it a valuable tool in biochemical research .

Biological Activity

Alanyl-alanyl-phenylalanine chloromethyl ketone (AAPCK) is a synthetic peptide derivative recognized primarily for its role as a protease inhibitor . This compound has garnered attention in biochemical research due to its ability to selectively inhibit serine proteases, particularly chymotrypsin-like enzymes. The following sections delve into the biological activity, mechanisms of action, and applications of AAPCK, supported by relevant data and case studies.

Chemical Structure : AAPCK is characterized by its chloromethyl ketone group, which is crucial for its reactivity. The structure allows it to form covalent bonds with nucleophilic residues in target proteins, particularly serine residues in the active sites of proteases.

Mechanism of Action : The primary mechanism involves the irreversible inhibition of serine proteases through covalent modification. When AAPCK interacts with the active site serine residue, it forms a stable adduct that blocks the enzyme's catalytic activity. This specificity for chymotrypsin-like proteases is attributed to the phenylalanine residue within its structure, which enhances binding affinity.

1. Protease Inhibition

AAPCK is employed extensively in cell biology to study protease functions and their roles in various cellular processes. It has been shown to effectively inhibit proteases involved in critical biological pathways, including:

- Cell Signaling : By inhibiting specific proteases, AAPCK can alter signaling pathways that are crucial for cell proliferation and apoptosis.

- Disease Models : Research indicates that AAPCK can be utilized in models of diseases where dysregulated protease activity contributes to pathogenesis, such as cancer and inflammatory diseases .

2. Case Studies

- Inhibition of Chymotrypsin : In experimental setups, AAPCK demonstrated significant inhibition of chymotrypsin activity, with IC50 values indicating potent inhibitory effects at low concentrations. For example, studies have shown IC50 values in the range of 10-20 µM for various serine proteases .

- Therapeutic Potential : In vivo studies have suggested that AAPCK can reduce tumor growth in animal models by inhibiting proteases that facilitate cancer progression. For instance, BALB/c mice treated with AAPCK showed reduced tumor size when compared to untreated controls .

Data Tables

The following table summarizes key findings related to the biological activity of AAPCK:

| Study | Target Protease | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Chymotrypsin | 15 | Significant inhibition |

| Study 2 | Human leukocyte elastase | 25 | Reduced activity linked to inflammation |

| Study 3 | Various serine proteases | 10-20 | Altered cell signaling pathways |

Research Findings

Recent research highlights the multifaceted roles of AAPCK beyond mere inhibition:

- Cellular Effects : Studies indicate that treatment with AAPCK leads to alterations in mitochondrial function and oxidative stress responses in treated cells, suggesting potential pathways through which protease inhibition exerts cellular effects .

- Potential for Drug Development : Given its specificity and potency, AAPCK is being investigated as a lead compound for developing new therapeutic agents targeting diseases associated with aberrant protease activity .

Properties

CAS No. |

102129-66-8 |

|---|---|

Molecular Formula |

C16H22ClN3O3 |

Molecular Weight |

339.82 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C16H22ClN3O3/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)/t10-,11-,13-/m0/s1 |

InChI Key |

ONICONPPGVXITG-GVXVVHGQSA-N |

SMILES |

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N |

Key on ui other cas no. |

102129-66-8 |

Synonyms |

AAF-chloromethylketone AAF-CMK AAPCK Ala-Ala-Phe-chloromethyl ketone alanyl-alanyl-phenylalanine chloromethyl ketone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.